molecular formula C16H23F3N4OS2 B2454551 5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide CAS No. 2034381-14-9

5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide

Cat. No.: B2454551
CAS No.: 2034381-14-9
M. Wt: 408.5
InChI Key: SMJGSLGGBZYFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The compound also contains a [1,2,4]triazolo[4,3-a]pyridine ring, which is a type of heterocyclic compound. These types of compounds are often used in the synthesis of coordination polymers .


Physical and Chemical Properties Analysis

Trifluoromethyl groups are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the physical and chemical properties of the compound.

Scientific Research Applications

P2X7 Receptor Antagonists

Compounds such as 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines have been identified as potent and selective P2X7 antagonists. These compounds exhibit excellent pharmacokinetic profiles, are brain penetrant, and have shown robust in vivo target engagement, which could be beneficial in treating various neurological conditions. The synthesis and optimization of these compounds have led to the identification of clinical candidates like JNJ-54175446 for further development (Letavic et al., 2017).

Anticonvulsant Activities

7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, including those containing triazole substituents, have been synthesized and evaluated for their anticonvulsant activities. These compounds showed promising results in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with some derivatives exhibiting better safety and efficacy profiles than certain clinical drugs. Molecular docking studies suggest interactions with GABAA receptors, hinting at a potential mechanism involving the GABA system (Wang et al., 2019).

Anti-inflammatory Applications

Thiazolidinedione derivatives of alpha-lipoic acid, particularly those like BP-1003, have been demonstrated to be potent activators of PPARgamma, showing significant anti-inflammatory effects in models of allergic contact dermatitis. These compounds offer a potential therapeutic strategy for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis through both oral and topical applications (Venkatraman et al., 2004).

Cardiovascular Agents

1,2,4-Triazolo[1,5-a]pyrimidines fused to heterocyclic systems have been explored for their coronary vasodilating and antihypertensive activities. Compounds like 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine have shown promising potential as cardiovascular agents, with notable potency in coronary vasodilating activity and antihypertensive efficacy (Sato et al., 1980).

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4OS2/c17-16(18,19)11-5-6-13-21-22-14(23(13)10-11)9-20-15(24)4-2-1-3-12-7-8-25-26-12/h11-12H,1-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGSLGGBZYFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.